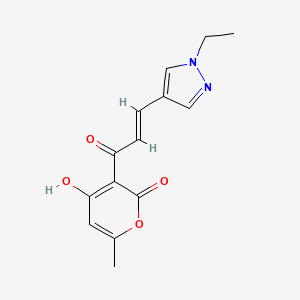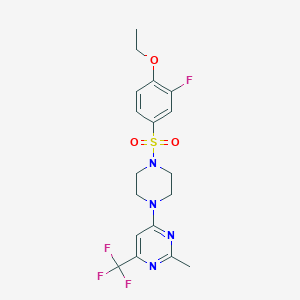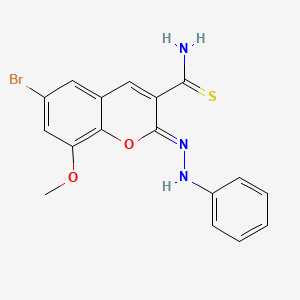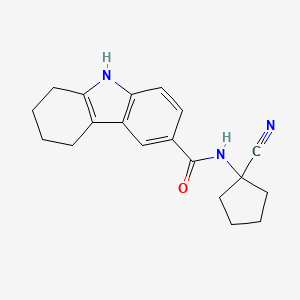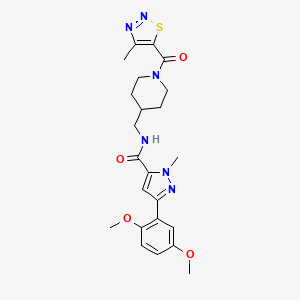
3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives involves a multi-step process, as seen in the development of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . The initial step includes the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal. The resulting β-enamine diketones are then reacted with N-mono-substituted hydrazines to yield the target compounds. In some cases, NH-pyrazoles are further N-alkylated to produce different derivatives. The synthesis is characterized by regioselectivity and the use of N-Boc protection to facilitate the generation of chiral building blocks .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with various substituents influencing the overall conformation. For instance, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide exhibits a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation. This structural aspect is confirmed through single crystal X-ray diffraction studies . Similarly, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide is determined by X-ray diffraction, revealing its triclinic crystal system and specific unit cell parameters .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be inferred from their molecular structure. The presence of functional groups such as carboxamide allows for the formation of hydrogen bond interactions, which can be extended through a 3D network to form supramolecular motifs, as observed in the compound with a methoxyphenyl and a methylthiophenyl group . These interactions are crucial for the stability and reactivity of the compounds.
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as thermal stability, are significant for their practical applications. For example, the compound mentioned in is thermally stable up to 190°C. The chemical properties, including the electronic structure and potential for non-linear optical properties, are explored through computational methods like density functional theory (DFT) calculations. The electrophilic and nucleophilic regions of the molecular surface are identified, which are essential for understanding the compound's reactivity . Additionally, solvent effects on structural parameters are studied to predict behavior in different environments .
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Antagonistic Properties
Compounds structurally related to the queried chemical have been extensively studied for their interactions with cannabinoid receptors, particularly the CB1 receptor. For instance, the antagonist properties of certain diarylpyrazole compounds, such as SR141716A, have been analyzed through molecular orbital methods and conformational analyses to understand their binding and interaction mechanisms with the CB1 receptor (Shim et al., 2002). These studies contribute to the development of pharmacophore models for cannabinoid receptor ligands, emphasizing the significance of the N1 aromatic ring moiety and the pyrazole C3 substituent in receptor binding and antagonist activity.
Synthesis and Structural Analysis
Research on the synthesis and crystal structure of compounds with dimethoxyphenyl and pyrazole components highlights the versatility of these molecules in forming stable crystalline structures through specific interactions. For example, the synthesis and X-ray diffraction analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide offer insights into the hydrogen bond interactions stabilizing the crystal structure, which could be pivotal in designing compounds with desired physical and chemical properties (Prabhuswamy et al., 2016).
Eigenschaften
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O4S/c1-14-21(34-27-25-14)23(31)29-9-7-15(8-10-29)13-24-22(30)19-12-18(26-28(19)2)17-11-16(32-3)5-6-20(17)33-4/h5-6,11-12,15H,7-10,13H2,1-4H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEQWKCPULWFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

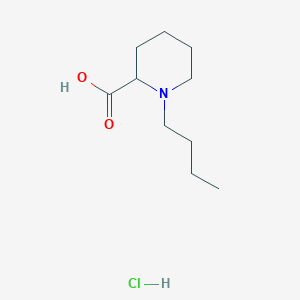
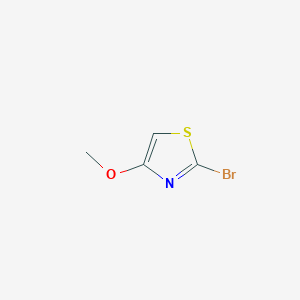
![(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550920.png)
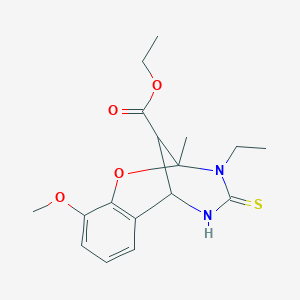
![3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550922.png)
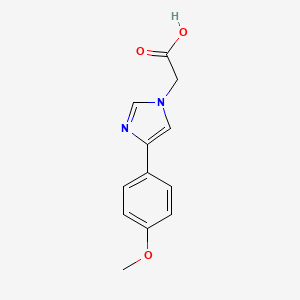
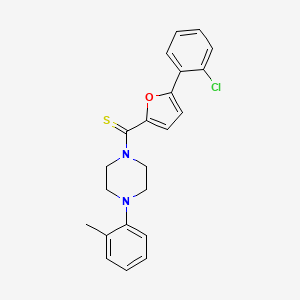
![Ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550927.png)

